Conocarpan Conocarpan Natural product derived from plant source.
Conocarpan is a natural product found in Piper regnellii, Krameria lanceolata, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 56319-02-9
VCID: VC1876908
InChI: InChI=1S/C18H18O2/c1-3-4-13-5-10-17-16(11-13)12(2)18(20-17)14-6-8-15(19)9-7-14/h3-12,18-19H,1-2H3/b4-3+/t12-,18-/m1/s1
SMILES: CC=CC1=CC2=C(C=C1)OC(C2C)C3=CC=C(C=C3)O
Molecular Formula: C18H18O2
Molecular Weight: 266.3 g/mol

Conocarpan

CAS No.: 56319-02-9

Cat. No.: VC1876908

Molecular Formula: C18H18O2

Molecular Weight: 266.3 g/mol

* For research use only. Not for human or veterinary use.

Conocarpan - 56319-02-9

Specification

CAS No. 56319-02-9
Molecular Formula C18H18O2
Molecular Weight 266.3 g/mol
IUPAC Name 4-[(2R,3R)-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol
Standard InChI InChI=1S/C18H18O2/c1-3-4-13-5-10-17-16(11-13)12(2)18(20-17)14-6-8-15(19)9-7-14/h3-12,18-19H,1-2H3/b4-3+/t12-,18-/m1/s1
Standard InChI Key GXJSAHXNLJFDPO-CGBXWHSCSA-N
Isomeric SMILES C/C=C/C1=CC2=C(C=C1)O[C@H]([C@@H]2C)C3=CC=C(C=C3)O
SMILES CC=CC1=CC2=C(C=C1)OC(C2C)C3=CC=C(C=C3)O
Canonical SMILES CC=CC1=CC2=C(C=C1)OC(C2C)C3=CC=C(C=C3)O

Introduction

Chemical Structure and Properties

Conocarpan belongs to the class of benzofurans, specifically a 2,3-dihydro-1-benzofuran substituted by a methyl group at position 3, a prop-1-en-1-yl group at position 5, and a 4-hydroxyphenyl group at position 2 . The compound exists in different enantiomeric forms, with (+)-conocarpan and (-)-conocarpan being the most studied variants.

Basic Properties

PropertyValueReference
Molecular FormulaC₁₈H₁₈O₂
Molecular Weight266.3 g/mol
IUPAC Name (for (+)-Conocarpan)4-[(2S,3S)-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol
IUPAC Name (for (-)-Conocarpan)4-[(2R,3R)-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol
CAS Number (for (+)-Conocarpan)221666-27-9
CAS Number (for (-)-Conocarpan)56319-02-9
XLogP3-AA4.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2
Exact Mass266.130679813 Da

Structural Characteristics

Conocarpan features a 2,3-dihydrobenzofuran skeleton with specific substitution patterns. The benzofuran core contains a methyl group at position 3, a prop-1-en-1-yl group with an E-configuration at position 5, and a 4-hydroxyphenyl group at position 2 . The absolute stereochemistry at positions 2 and 3 determines the enantiomeric form of the compound. In (+)-conocarpan, these positions have the S configuration, while in (-)-conocarpan, they possess the R configuration .

Natural Sources

Conocarpan has been identified in several plant species, predominantly in the Piper genus and in Krameria lappacea.

Plant Sources

Plant SpeciesPlant PartEnantiomeric FormReference
Krameria lappaceaRoots(+)-Conocarpan
Piper regnelliiAdult leavesConocarpan
Piper aequaleNot specified(+)-Conocarpan

Interestingly, the presence of conocarpan appears to vary with the developmental stage of the plant. In Piper regnellii, for example, seedling leaves contain dillapiole rather than conocarpan, which is prevalent in adult leaves . This ontogenetic variation suggests that the biosynthesis of conocarpan may be regulated developmentally.

Biological Activities

Conocarpan exhibits a wide range of biological activities, making it a compound of significant pharmaceutical interest.

Antimicrobial Activities

Conocarpan demonstrates considerable antimicrobial properties against various pathogens, as summarized in the following table:

Target MicroorganismActivityReference
Staphylococcus aureusMIC = 6.25 µg/ml
Bacillus subtilisMIC = 6.25 µg/ml
Mycobacterium tuberculosisMIC = 15.6 µg/ml

These antimicrobial properties suggest that conocarpan could serve as a lead compound for the development of novel antibiotics, particularly against resistant strains of bacteria.

Anti-inflammatory Activities

Conocarpan, particularly (+)-conocarpan isolated from Krameria lappacea roots, has demonstrated significant anti-inflammatory properties. The compound exhibits topical antiedematous properties comparable to those of indomethacin in a mouse ear in vivo model, with an ID₅₀ value of 0.31-0.60 μmol/cm² .

The anti-inflammatory mechanism of conocarpan involves multiple pathways:

  • Inhibition of NF-κB signaling

  • Inhibition of cyclooxygenase-1 (COX-1)

  • Inhibition of cyclooxygenase-2 (COX-2)

  • Inhibition of 5-lipoxygenase

  • Inhibition of microsomal prostaglandin E₂ synthase-1

  • Antioxidant properties

These multiple mechanisms of action suggest that conocarpan could be a valuable multi-target anti-inflammatory agent .

Antiparasitic Activities

Conocarpan shows considerable activity against parasites, particularly against Trypanosoma cruzi, the causative agent of Chagas disease:

Target ParasiteActivityReference
Trypanosoma cruzi (epimastigote forms)IC₅₀ = 8.0 µg/ml

This antiparasitic activity makes conocarpan a potential candidate for the development of new treatments for neglected tropical diseases.

Other Biological Activities

In addition to the above activities, conocarpan has been reported to have:

  • Antinociceptive effects (pain-relieving properties)

  • Toxicity against mosquito larvae

  • Photoprotective activity

Chemical Synthesis

Several synthetic routes to conocarpan have been developed, providing access to both enantiomeric forms of the compound.

Asymmetric Synthesis

Hashimoto and colleagues reported the catalytic asymmetric synthesis of (-)-epi-conocarpan and (+)-conocarpan by exploiting an enantio- and diastereoselective intramolecular C−H insertion reaction . The key step in their synthesis involved a C−H insertion reaction of 5-bromoaryldiazoacetate catalyzed by Rh₂(S-PTTEA)₄, a dirhodium(II) carboxylate complex. This reaction provided 2-aryl-5-bromo-3-methoxycarbonyl-2,3-dihydrobenzofuran with high diastereoselectivity (cis/trans = 97:3) and high enantioselectivity for the cis isomer (84% ee) .

Radical Cyclization Approaches

Clive and Stoffman developed two independent routes for the total synthesis of (-)-conocarpan based on radical cyclization :

  • The first route (98% ee) was based on formal radical cyclization onto a benzene ring and involved a 5-exo-trigonal closure onto a double bond restrained within a 6-membered ring.

  • The second route (88% ee), which was shorter, was based on 5-exo-trigonal cyclization of an aryl radical onto a pendant terminal double bond.

These synthetic studies were instrumental in revising the absolute configuration of natural (+)-conocarpan .

Stereochemistry and Configuration Revision

The absolute configuration of natural (+)-conocarpan was initially assigned incorrectly. Subsequent synthetic studies and chiroptical analyses led to a revision of the absolute configuration . The revised absolute configuration for (+)-conocarpan is (2S,3S), while (-)-conocarpan possesses the (2R,3R) configuration .

This revision of the absolute configuration highlights the importance of rigorous stereochemical analysis and the value of total synthesis in structure elucidation.

Applications and Future Prospects

Given its diverse biological activities, conocarpan holds promise for several applications:

  • Development of new antimicrobial agents, particularly against resistant strains of bacteria

  • Anti-inflammatory therapeutics, especially topical formulations for inflammatory skin conditions

  • Antiparasitic drugs, particularly for neglected tropical diseases like Chagas disease

  • Natural photoprotective agents

Additionally, the well-defined structure and stereochemistry of conocarpan make it a valuable scaffold for medicinal chemistry programs aimed at developing more potent and selective derivatives.

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